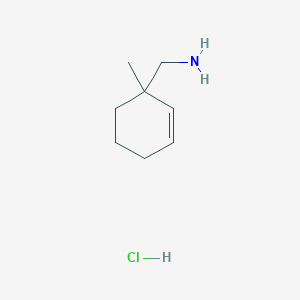

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(1-methylcyclohex-2-en-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-8(7-9)5-3-2-4-6-8;/h3,5H,2,4,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROURECCEIYUQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride typically involves the reaction of 1-methylcyclohexene with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, where cyclohexanone undergoes multiple chemical transformations to yield this compound . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

Organic Synthesis

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride serves as a versatile building block in organic synthesis. It can be used to create complex molecules through various reactions such as:

- Alkylation : Introducing alkyl groups into other compounds.

- Amination : Forming new amines which are crucial for drug development.

Biological Applications

This compound has shown potential in biological research, particularly in:

- Pharmaceutical Development : It acts as an intermediate in synthesizing biologically active compounds, including those targeting specific receptors or enzymes. For instance, derivatives of this compound have been explored for their effects on neurotransmitter systems, potentially aiding in treatments for neurological disorders.

Medicinal Chemistry

The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations. Its applications include:

- Drug Formulation : Used in developing medications that require specific pharmacokinetic properties.

- Research on Drug Interactions : Studied for interactions with various biological targets, providing insights into drug efficacy and safety.

Data Table of Applications

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound derivatives on serotonin receptors. The results indicated that certain modifications enhanced receptor affinity, suggesting potential therapeutic uses in treating mood disorders.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of synthesized compounds derived from this compound. The findings demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors, through its amine group. This interaction can modulate biological pathways and processes, leading to various effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Target Compound :

- Core Structure : Cyclohex-2-en-1-yl ring with a methyl group at position 1 and a primary amine (-CH₂NH₂·HCl) at the same carbon.

- Key Functional Groups : Primary amine hydrochloride, unsaturated cyclohexene ring.

Analog 1 : (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (CAS: M217)

- Core Structure: Cyclohexanone (2-oxocyclohexyl) linked to a phenyl-substituted ethanaminium group.

- Key Functional Groups : Ketone (C=O), tertiary amine, aromatic phenyl group.

- Molecular Weight : 267.80 g/mol .

Analog 2 : 1-[2-(3-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethylmethanamine Hydrochloride (CAS: 66170-31-8)

- Core Structure : Cyclohexene ring substituted with a 3-methoxyphenyl group and a dimethylated amine.

- Key Functional Groups : Methoxy-aromatic ring, tertiary dimethylamine hydrochloride.

- Distinction : The aromatic methoxy group increases lipophilicity, while the tertiary amine reduces nucleophilicity relative to the primary amine in the target compound .

Analog 3 : Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Core Structure: Cyclohexane ring with a methylamino group and a carboxylate ester.

- Key Functional Groups : Ester (COOCH₃), secondary methylamine hydrochloride.

- Distinction : The ester group introduces hydrolytic instability under acidic/basic conditions, unlike the stable cyclohexene-amine backbone of the target compound .

Analog 4 : (2-Ethylnaphthalen-1-yl)methanamine Hydrochloride (CAS: 2137791-77-4)

Physical and Chemical Properties

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 | Analog 4 |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 161.68 | 267.80 | ~285* | ~207* | 221.73 |

| Functional Groups | Primary amine, HCl | Ketone, phenyl | Methoxy, tertiary amine | Ester, secondary amine | PAH, primary amine |

| Aromaticity | Non-aromatic | Aromatic | Aromatic | Non-aromatic | Highly aromatic |

| Solubility (Polarity) | Moderate (HCl salt) | Low (tertiary amine) | Low (lipophilic substituents) | Moderate (ester) | Very low (PAH) |

| Reactivity | High (primary amine) | Moderate (ketone) | Low (tertiary amine) | Hydrolyzable (ester) | Moderate (primary amine) |

*Estimated based on molecular formulas.

Biological Activity

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride, also known by its chemical identifier CID 132371597, is a compound of interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound can be synthesized through a series of reactions involving cyclohexene formation, methylation, amination, and hydrochloride salt formation. The general synthetic route includes:

- Cyclohexene Formation : Hydrogenation of benzene.

- Methylation : Methyl iodide is used with a strong base.

- Amination : Introduction of the methanamine group under high pressure and temperature.

- Hydrochloride Formation : Conversion to hydrochloride by reaction with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methanamine group allows for the formation of hydrogen bonds and ionic interactions with active sites on enzymes and receptors, potentially modulating their activity. This interaction can influence cellular signaling pathways and physiological responses.

Enzyme Interactions

Research indicates that this compound may affect enzyme activities, particularly those involved in metabolic processes. For instance, it has been shown to interact with enzymes such as:

- Hog Liver Esterase : Inhibitory effects were observed with an IC50 value of 29 ng/mL.

- Fatty Acid Synthase : Demonstrated selective inhibition with an IC50 value of 0.3 µM.

Cytotoxicity Studies

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- MDA-MB-231 Breast Cancer Cells : The compound exhibited selective toxicity with an IC50 value of 10 µM, indicating potential as an anticancer agent.

Case Studies and Research Findings

Safety and Toxicity

The compound has been classified under safety categories indicating potential skin corrosion and serious eye damage. It is essential for researchers to handle it with care, following appropriate safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.